Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate

Description

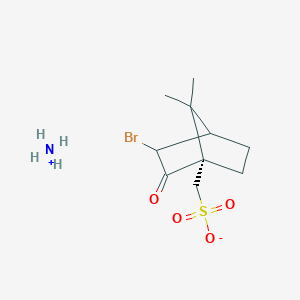

Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulphonate is a chiral ammonium salt derived from a brominated camphorsulfonic acid. Its structure features a bicyclic camphor backbone with a bromine atom at the 3-position and a sulfonate group at the 1-position, forming a rigid, stereochemically defined framework . The compound is commonly identified by its CAS numbers 24262-38-2 (hydrate form) and 67999-30-8 (anhydrous form) and is recognized for its role in chiral resolution and asymmetric synthesis .

Key properties include:

Properties

CAS No. |

56144-54-8 |

|---|---|

Molecular Formula |

C10H18BrNO4S |

Molecular Weight |

328.23 g/mol |

IUPAC Name |

azanium;[(1S)-3-bromo-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |

InChI |

InChI=1S/C10H15BrO4S.H3N/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3/t6?,7?,10-;/m1./s1 |

InChI Key |

ARLPLMVJWOUPSH-KUZQZCPWSA-N |

Isomeric SMILES |

CC1(C2CC[C@]1(C(=O)C2Br)CS(=O)(=O)[O-])C.[NH4+] |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2Br)CS(=O)(=O)[O-])C.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Bicyclic Methanesulphonic Acid Intermediate

- The starting material is typically a bicyclic ketone derivative, such as 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane.

- Bromination at the 3-position is achieved using brominating agents under controlled conditions to yield the 3-bromo derivative.

- The methanesulphonic acid group is introduced by sulfonation, often using methanesulfonyl chloride or methanesulfonic anhydride in the presence of a base like triethylamine. This step converts the hydroxyl or alcohol precursor groups into methanesulphonate esters or acids.

Quaternization to Form the Ammonium Salt

- The quaternary ammonium salt is formed by reacting the methanesulphonic acid intermediate with an ammonium source.

- The reaction is typically carried out in a suitable solvent system, such as non-polar solvents (e.g., chloroform) or polar aprotic solvents (e.g., acetonitrile, N,N-dimethylformamide), to optimize yield and minimize side reactions.

- The use of phase-transfer catalysts (e.g., tetra-n-butyl ammonium hydrogen sulfate, tetra-n-butyl ammonium bromide) can enhance the reaction efficiency by facilitating the transfer of reactants between phases.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for controlling the purity and yield of the final ammonium salt.

Alternative Process Using Phosphate Base

- A novel process involves the use of dibasic potassium phosphate as a base instead of potassium carbonate, which reduces by-product formation and stabilizes reaction time.

- This method includes:

- Reduction of ester groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Conversion of alcohol groups to alkanesulfonates using methanesulfonyl chloride or methanesulfonic anhydride.

- Subsequent quaternization steps to form the ammonium salt.

- The reaction is carried out with a small amount of water to stabilize the heterogeneous reaction medium, improving reproducibility and industrial scalability.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Brominating agent (e.g., N-bromosuccinimide) | Controlled temperature to avoid overbromination |

| Sulfonation | Methanesulfonyl chloride or anhydride + base (triethylamine) | Anhydrous conditions preferred |

| Reduction of esters (if applicable) | Sodium borohydride, lithium aluminum hydride | Organic solvent (e.g., THF, ether) |

| Quaternization | Ammonium source + phase-transfer catalyst (optional) | Solvent: chloroform, acetonitrile, or mixed solvents |

| Base for reaction | Dibasic potassium phosphate (alternative method) | Reduces by-products, stabilizes reaction time |

- Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the stereochemistry and integrity of the bicyclic framework.

- Infrared (IR) spectroscopy verifies the presence of sulphonate groups and the absence of unreacted starting materials.

- High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess purity and detect impurities.

- Kinetic studies under varying pH conditions help understand the stability and reactivity profile of the compound.

- The use of dibasic potassium phosphate as a base in the quaternization step has been shown to reduce by-product formation significantly, improving the overall yield and quality of the ammonium salt.

- Phase-transfer catalysts enhance reaction rates and yields, especially in biphasic systems.

- The choice of solvent and reaction temperature critically affects the stereochemical outcome and purity.

- The compound’s stability under different environmental conditions makes it suitable for applications requiring robust quaternary ammonium salts.

The preparation of Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulphonate involves a carefully controlled multi-step synthesis starting from bicyclic ketone precursors, bromination, sulfonation, and quaternization. Advances in reaction conditions, such as the use of dibasic potassium phosphate and phase-transfer catalysts, have optimized the process for industrial application, yielding a high-purity product with desirable chemical and physical properties.

Chemical Reactions Analysis

EINECS 260-013-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

EINECS 260-013-4 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and biochemical pathways. In medicine, it could be involved in the development of pharmaceuticals and therapeutic agents. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of EINECS 260-013-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

Parent Camphorsulfonic Acid

[7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonic Acid (CSA)

Calcium (1S)-[7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate

- CAS : 72731-35-2

- Key Differences : Calcium counterion instead of ammonium.

- Applications : Primarily used in industrial formulations where calcium compatibility is essential. Less common in chiral resolutions due to lower solubility in organic solvents .

Stereoisomers and Enantiomers

(1R-endo)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-ylmethanesulphonic Acid

- CAS : 10293-06-8 (related (1R)-enantiomer)

- Key Differences : Enantiomeric configuration at the 1-position.

- Applications : Opposite chirality makes it suitable for resolving enantiomers with complementary stereochemical requirements. Hazard profiles are identical to the (1S)-form .

Positional Isomers

Ammonium (+)-3-Bromocamphor-8-sulfonate

- CAS : 512-13-0 (related 8-sulfonate isomer)

- Key Differences : Sulfonate group at the 8-position instead of the 10-position.

- Applications : Less effective in chiral resolutions due to altered steric interactions compared to the 10-sulfonate derivative .

Functional Group Variations

(±)-10-Camphorsulfonic Acid

- CAS : 5872-08-2

- Key Differences : Lacks bromine and exists as a racemic mixture.

- Applications: A cheaper alternative for non-stereoselective applications, such as acid catalysis. Lower resolving power compared to brominated analogues .

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | CAS | Molecular Weight (g/mol) | Counterion | Key Substituents |

|---|---|---|---|---|

| Target Ammonium Salt | 24262-38-2 | 329.21 (hydrate) | Ammonium | 3-Bromo, 10-sulfonate |

| Parent CSA | 76-26-6 | 232.29 | H⁺ | 10-sulfonate |

| Calcium CSA | 72731-35-2 | 350.44 | Calcium | 10-sulfonate |

| (1R)-Enantiomer | 10293-06-8 | 311.19 | H⁺ | 3-Bromo, 10-sulfonate |

Research Findings

- Chiral Resolution: The target ammonium salt demonstrates superior resolving power compared to non-brominated CSA due to enhanced steric bulk and electronic effects from the bromine atom .

- Thermal Stability : The brominated derivative exhibits higher thermal stability (decomposition >200°C) compared to CSA (~180°C), making it suitable for high-temperature reactions .

- Pharmaceutical Relevance : Related compounds like Voriconazole EP Impurity A (CAS 5872-08-2) highlight the role of camphorsulfonates in impurity profiling .

Biological Activity

Ammonium (1S-endo)-(3-bromo-7,7-dimethyl-2-oxobicyclo(2.2.1)hept-1-yl)methanesulphonate, commonly referred to as a bicyclic sulfonate compound, has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₈BrNO₄S

- Molecular Weight : 328.23 g/mol

- CAS Number : 56144-54-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to modulate various cellular processes by binding to receptors or enzymes, influencing biochemical pathways that are crucial for cellular function and signaling.

Interaction with Biological Targets

Research indicates that the compound may interact with:

- Enzymatic Pathways : It could inhibit or activate specific enzymes involved in metabolic processes.

- Receptor Binding : The sulfonate group may facilitate binding to cell surface receptors, altering cellular responses.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

Potential Therapeutic Uses

The structural features of the compound suggest potential applications in:

- Pharmaceutical Development : Its unique bicyclic structure may serve as a scaffold for developing new drugs targeting specific diseases.

- Biochemical Research : It can be utilized in studies exploring cellular signaling pathways and enzyme functions.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological implications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.